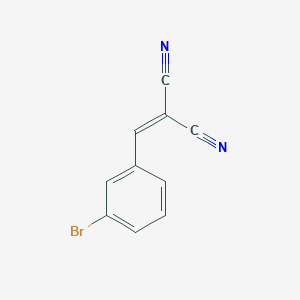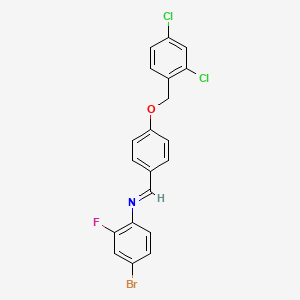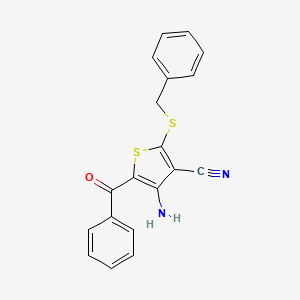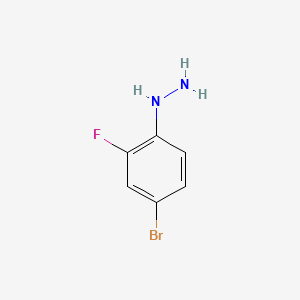
1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione
Descripción general
Descripción
The compound “1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The 2,4-dichlorobenzyl component suggests the presence of a benzyl group with two chlorine atoms attached at the 2 and 4 positions .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole ring system is aromatic, and the nitro group is a strong electron-withdrawing group, which would affect the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is a strong electron-withdrawing group, which could make the molecule more susceptible to nucleophilic attack. The dichlorobenzyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitro group and the dichlorobenzyl group could potentially make the compound relatively polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Antituberculosis Activity
1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione derivatives have shown significant in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv. Certain compounds, including 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones, exhibited notable inhibitory activity. This highlights their potential as therapeutic agents in treating tuberculosis (Karalı et al., 2007).
Cytotoxicity and Anticancer Properties
Studies on 5-nitro-1H-indole-2,3-dione derivatives have demonstrated cytotoxic effects against various human tumor cell lines, including non-small cell lung cancer and leukemia. This suggests their potential application in cancer treatment (Karalı, 2002).
Antimicrobial and Antifungal Activities
The derivatives have also been explored for their antimicrobial and antifungal properties. Studies indicate their effectiveness against various pathogenic bacterial and fungal strains, positioning them as potential agents in addressing microbial infections (Malik et al., 2010).
Chemosensor Applications
The compound has been utilized as a chemosensor agent, particularly for the selective detection of Fe3+ ions. Its functional groups enable it to bind and chelate metal ions, making it useful in environmental monitoring and analytical chemistry (Fahmi et al., 2019).
Coordination Chemistry
Its derivatives have been used in coordination chemistry, forming complexes with metals like palladium and platinum. These complexes have shown fungicidal and bactericidal properties, suggesting their potential in biocidal applications (Sharma et al., 2009).
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-5-nitroindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O4/c16-9-2-1-8(12(17)5-9)7-18-13-4-3-10(19(22)23)6-11(13)14(20)15(18)21/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMCMQGSWPBJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)N2CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone](/img/structure/B3035068.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B3035070.png)


![2-{2-[3-(dimethylamino)phenoxy]acetyl}-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3035073.png)


![8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B3035080.png)



![3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide](/img/structure/B3035084.png)